Cas no 10166-39-9 (Benzoic acid,2-[(2-chlorophenyl)amino]-)

Benzoic acid,2-[(2-chlorophenyl)amino]- structure
10166-39-9 structure
Product Name:Benzoic acid,2-[(2-chlorophenyl)amino]-
CAS No:10166-39-9
MF:C13H10ClNO2
MW:247.677002429962
CID:118410
PubChem ID:12601630
Update Time:2025-04-18

Benzoic acid,2-[(2-chlorophenyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,2-[(2-chlorophenyl)amino]-
    • 2-(2-chloroanilino)benzoic acid
    • 2-[(2-chlorophenyl)amino]Benzoic acid
    • N-(2-CHLOROPHENYL)ANTHRANILIC ACID
    • 2-(2-chloro-anilino)-benzoic acid
    • 2-(2-chlorophenylamino)benzoic acid
    • 2-[(2-chlorophenyl)amino]-benzoic acid
    • 2'-Chlor-diphenylamin-carbonsaeure-(2)
    • AG-D-08901
    • Ambap
    • CHEMBL23878
    • CTK4A0067
    • N-(2-chloro-phenyl)-anthranilic acid
    • N-(2-Chlor-phenyl)-anthranilsaeure
    • N-(o-Chlorphenyl)-anthranilsaeure
    • N--anthranilsaeure
    • SureCN4249088
    • DTXSID30504021
    • Benzoic acid, 2-[(2-chlorophenyl)amino]-
    • AKOS003665647
    • 2-((2-Chlorophenyl)amino)benzoic acid
    • SCHEMBL4249088
    • 10166-39-9
    • LS-12683
    • Inchi: 1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17)
    • InChI Key: VCLVQYVABOAOBV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC1C=CC=CC=1C(=O)O

Computed Properties

  • Exact Mass: 247.04000
  • Monoisotopic Mass: 247.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • PSA: 49.33000
  • LogP: 3.85480

Benzoic acid,2-[(2-chlorophenyl)amino]- Pricemore >>

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